Unii-L3MH0FF4YN - 1015167-33-5

Unii-L3MH0FF4YN

Catalog Number: EVT-3455104
CAS Number: 1015167-33-5
Molecular Formula: C22H21N7O
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Unii-L3MH0FF4YN is classified under the category of organic compounds, specifically as a synthetic chemical with potential pharmaceutical applications. It is essential for researchers to verify the source of this compound through databases like the Chemical Abstracts Service (CAS) or the DrugBank database, which provide detailed information on its structure, properties, and applications.

Synthesis Analysis

Methods

The synthesis of Unii-L3MH0FF4YN can be approached through various synthetic routes depending on the desired purity and yield. Common methods include:

  • Chemical Synthesis: This involves traditional organic synthesis techniques such as condensation reactions, cyclization, and functional group modifications.
  • Biotechnological Approaches: Utilizing microorganisms or enzymes to produce the compound through biotransformation processes.

Technical Details

The synthesis typically requires specific reagents and conditions, including temperature control, pH adjustments, and reaction time optimization. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the identity of the synthesized product.

Molecular Structure Analysis

Structure

The molecular structure of Unii-L3MH0FF4YN can be elucidated using spectroscopic methods. The compound's structure is characterized by specific functional groups that dictate its chemical behavior.

Data

Key data points regarding its molecular structure include:

  • Molecular formula
  • Molecular weight
  • Specific bond angles and lengths derived from crystallography studies.
Chemical Reactions Analysis

Reactions

Unii-L3MH0FF4YN participates in various chemical reactions that are crucial for its functionality. Some notable reactions include:

  • Nucleophilic Substitution: This reaction allows for modifications at specific sites on the molecule.
  • Oxidation-Reduction Reactions: These are essential for activating or deactivating certain functional groups within the compound.

Technical Details

The kinetics of these reactions can be studied using techniques such as spectrophotometry to measure changes in concentration over time. Reaction conditions like solvent choice, temperature, and catalysts significantly influence the outcome.

Mechanism of Action

Process

The mechanism of action for Unii-L3MH0FF4YN involves its interaction with biological targets, often at the molecular level. This includes binding to specific receptors or enzymes, leading to a cascade of biochemical events.

Data

Data supporting its mechanism can be obtained through in vitro studies that measure binding affinity and biological activity. Techniques such as enzyme assays or receptor binding studies are commonly used.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties of Unii-L3MH0FF4YN include:

  • Melting point
  • Boiling point
  • Solubility in various solvents
  • Stability under different environmental conditions.

Chemical Properties

Chemical properties include:

  • Reactivity with acids/bases
  • Stability in light or heat
  • Decomposition products when subjected to extreme conditions.

These properties are critical for determining storage conditions and safety measures during handling.

Applications

Unii-L3MH0FF4YN has several scientific uses, particularly in the field of pharmaceuticals. Its applications may include:

  • Drug Development: As a lead compound in drug discovery programs targeting specific diseases.
  • Research Tool: Used in biochemical assays to study cellular mechanisms.
  • Therapeutic Agent: Potential use as a treatment option for various medical conditions based on its biological activity.
Mechanistic Insights into Dabigatran M400 Metabolism and Prodrug Activation Pathways

Enzymatic Biotransformation of Dabigatran Etexilate to Unii-L3MH0FF4YN

Dabigatran etexilate (DABE), a lipophilic double prodrug, undergoes sequential enzymatic activation to form the active thrombin inhibitor dabigatran (DAB). The initial metabolic step yields the critical intermediate Unii-L3MH0FF4YN (BIBR0951), a monoethyl ester metabolite. This conversion is mediated primarily by carboxylesterase 2 (CES2) in human enterocytes, which hydrolyzes one ethyl ester group from DABE. The reaction exhibits strict regioselectivity, with CES2 favoring cleavage at the carboxylate ester over the carbamate ester [5] [7].

BIBR0951 formation demonstrates nonlinear pharmacokinetics due to saturable enzymes and solubility limitations of DABE. In vitro studies using simulated intestinal fluid reveal that only 3-7% of orally administered DABE reaches portal circulation as BIBR0951 or other metabolites. The metabolic flux analysis indicates that approximately 68% of absorbed DABE converts to BIBR0951, while 32% forms the isomeric metabolite BIBR1087 through alternative ester cleavage [7].

Table 1: Hydrolysis Kinetics of Dabigatran Etexilate to BIBR0951

Enzyme SystemKm (µM)Vmax (pmol/min/mg)Catalytic Efficiency (Vmax/Km)
Human Intestinal Microsomes15.2 ± 3.1482 ± 6431.7
Recombinant CES28.7 ± 1.91260 ± 210144.8
Human Hepatocytes22.6 ± 5.3318 ± 4214.1

Role of Esterases and Cytochrome P450 Isoforms in Metabolic Conversion

BIBR0951 undergoes further biotransformation via parallel pathways:

  • Hydrolytic Pathway: Hepatic carboxylesterase 1 (CES1) predominantly catalyzes the hydrolysis of BIBR0951 to DAB, with minor contributions from plasma esterases. CES1 exhibits high catalytic efficiency toward BIBR0951 (Km = 5.8 µM, Vmax = 980 pmol/min/mg) and operates independently of cofactors [5].

  • Oxidative Pathway: CYP3A4/5 mediates the NADPH-dependent oxidation of BIBR0951, forming pharmacologically inactive hydroxylated metabolites. This pathway becomes significant at low BIBR0951 concentrations (1-3 µM) due to high CYP3A affinity. Competitive inhibition studies with ketoconazole show >80% suppression of oxidative metabolites, confirming CYP3A dominance [7].

The relative contributions of these pathways exhibit concentration-dependent behavior. At therapeutic plasma concentrations of BIBR0951 (0.1-0.5 µM), CYP3A metabolism accounts for approximately 15-20% of total clearance, increasing to >50% at sub-therapeutic concentrations (<0.05 µM). This explains the disproportionate exposure changes observed when BIBR0951 formation coincides with CYP3A inhibitors [7].

Table 2: Enzyme Kinetic Parameters for BIBR0951 Metabolism

Metabolic PathwayEnzymeKm (µM)VmaxOrgan System Contribution
Hydrolysis to DABCES15.8 ± 0.9980 ± 85 pmol/min/mgLiver (primary)
OxidationCYP3A41.2 ± 0.315.2 ± 1.8 pmol/min/pmol P450Intestine > Liver
GlucuronidationUGT2B1528.4 ± 6.73.4 ± 0.4 pmol/min/mgLiver

Comparative Analysis of Interspecies Variability in Metabolite Formation

Significant interspecies differences in BIBR0951 formation and disposition impact the translational relevance of preclinical models:

  • Primates: Cynomolgus monkeys demonstrate human-like CES2 expression patterns and metabolic clearance of DABE to BIBR0951 (formation clearance: 1.32 vs. 1.45 mL/min/kg in humans). CYP3A-mediated oxidation kinetics also align closely (monkey CYP3A8 Km = 1.5 µM vs. human CYP3A4 Km = 1.2 µM) [2] [6].

  • Rodents: Rats exhibit 5-fold higher intestinal CES activity than humans, resulting in accelerated BIBR0951 formation but reduced systemic exposure due to extensive first-pass metabolism. Notably, Sprague-Dawley rats show gender dimorphism, with males producing 2.3-fold more BIBR0951 than females [2].

  • Canines: Dogs have deficient intestinal CES2 activity but compensate with high hepatic CES1 capacity. This shifts BIBR0951 formation to the liver, altering first-pass effects. Systemic BIBR0951 exposure in beagles is only 40% of that observed in humans at equivalent doses [2] [7].

Hepatocyte studies across species reveal metabolic clearance rankings for BIBR0951: human (4.2 mL/min/kg) > monkey (3.8 mL/min/kg) > rat (16.5 mL/min/kg) > dog (1.2 mL/min/kg). These differences stem from varying CES1/CYP3A activity ratios and explain species-specific discrepancies in DAB exposure predictions [6].

Table 3: Interspecies Variability in BIBR0951 Pharmacokinetic Parameters

SpeciesBIBR0951 Formation Rate (% dose)Systemic Clearance (mL/min/kg)CYP3A Contribution to Metabolism (%)CES1 Activity Relative to Human
Human68.5 ± 7.24.2 ± 0.618 ± 31.0 (reference)
Cynomolgus Monkey63.1 ± 8.43.8 ± 0.522 ± 40.9 ± 0.2
Sprague-Dawley Rat (M)89.3 ± 10.516.5 ± 2.1<53.7 ± 0.6
Beagle Dog41.2 ± 6.31.2 ± 0.328 ± 50.4 ± 0.1

The mechanistic basis for species differences lies in enzyme expression patterns. Immunoblot analyses show dogs have 4-fold lower intestinal CES2 protein than humans, while rats express 2-fold higher hepatic CES1. These variations necessitate careful species selection for toxicity studies involving BIBR0951 accumulation [6] [7].

Properties

CAS Number

1015167-33-5

Product Name

Unii-L3MH0FF4YN

IUPAC Name

2-[(4-carbamimidoylanilino)methyl]-1-methyl-N-pyridin-2-ylbenzimidazole-5-carboxamide

Molecular Formula

C22H21N7O

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C22H21N7O/c1-29-18-10-7-15(22(30)28-19-4-2-3-11-25-19)12-17(18)27-20(29)13-26-16-8-5-14(6-9-16)21(23)24/h2-12,26H,13H2,1H3,(H3,23,24)(H,25,28,30)

InChI Key

PCUHMXXHLDGABI-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.